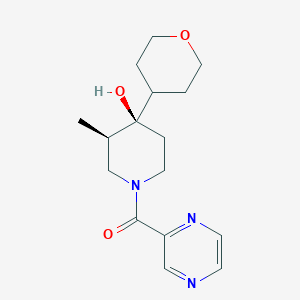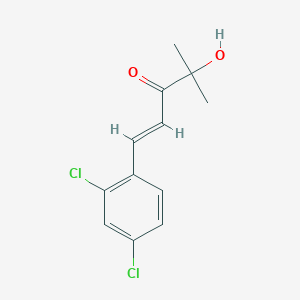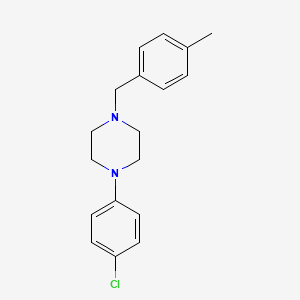
(3R*,4R*)-3-methyl-1-(2-pyrazinylcarbonyl)-4-(tetrahydro-2H-pyran-4-yl)-4-piperidinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
Synthesis of compounds related to "(3R*,4R*)-3-methyl-1-(2-pyrazinylcarbonyl)-4-(tetrahydro-2H-pyran-4-yl)-4-piperidinol" involves multi-step reactions, often starting from basic heterocyclic compounds. For example, the synthesis of functionalized 4H-Pyrano[3,2-c]pyridines from 4-hydroxy-6-methyl-2-pyridone demonstrates complex reactions leading to novel compounds (Mekheimer, R., Mohamed, N., & Sadek, K., 1997). One-step synthesis methods for related compounds, such as substituted 6-amino-5-cyanospiro-4-(piperidine-4')-2H,4H-dihydropyrazolo[3,4-b]pyrans, have also been reported, highlighting the efficiency and convenience of modern synthetic approaches (Shestopalov, A. M., et al., 2002).
Molecular Structure Analysis
The molecular structure of compounds within this chemical class is characterized by a combination of heterocyclic rings, including pyran, pyridine, and piperidine moieties. Detailed analyses, such as those conducted on (E)-Methyl 3-(2-Hydroxyphenyl)-2-(Piperidine-1-Carbonyl) Acrylate, have revealed the importance of hydrogen bonding and C-H…π interactions in stabilizing these complex structures (Khan, I., et al., 2013).
Chemical Reactions and Properties
These compounds participate in a variety of chemical reactions, including condensations, Michael additions, and cyclizations. The three-component condensation of pyridinium ylides demonstrates the versatility of these compounds in forming diverse chemical structures (Demidov, M., et al., 2021). Moreover, their interactions with receptors, such as the CB1 cannabinoid receptor, indicate significant biochemical properties (Shim, J., et al., 2002).
Mechanism of Action
Future Directions
properties
IUPAC Name |
[(3R,4R)-4-hydroxy-3-methyl-4-(oxan-4-yl)piperidin-1-yl]-pyrazin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3/c1-12-11-19(15(20)14-10-17-5-6-18-14)7-4-16(12,21)13-2-8-22-9-3-13/h5-6,10,12-13,21H,2-4,7-9,11H2,1H3/t12-,16+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPAWSNVHNJERNB-WBMJQRKESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1(C2CCOCC2)O)C(=O)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(CC[C@]1(C2CCOCC2)O)C(=O)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(acetylamino)phenyl]-2-methyl-3-furamide](/img/structure/B5623502.png)
![(4S)-1-[(2-butyl-1H-imidazol-4-yl)methyl]-4-(methoxymethyl)-3,3-dimethyl-4-piperidinol](/img/structure/B5623507.png)

![3-fluoro-2-({4-[(3-methylphenyl)thio]-1-piperidinyl}carbonyl)imidazo[1,2-a]pyridine](/img/structure/B5623522.png)
![N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B5623530.png)

![ethyl 4-amino-3-cyanopyrazolo[5,1-c][1,2,4]triazine-8-carboxylate](/img/structure/B5623540.png)
![1-(cyclopentylcarbonyl)-4-{[3-(3-methylphenoxy)-1-azetidinyl]carbonyl}piperidine](/img/structure/B5623541.png)

![N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-4-methyl-2-pyridinamine](/img/structure/B5623571.png)
![2-({4-[4-ethyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}methyl)-4,6-dimethylpyrimidine](/img/structure/B5623593.png)
![2,4-dimethoxy-N-[(1-phenylcyclopentyl)methyl]benzamide](/img/structure/B5623599.png)

